Product packaging for Deanxit(Cat. No.:CAS No. 76391-77-0)

Deanxit

Cat. No.: B1669968
CAS No.: 76391-77-0
M. Wt: 725.9 g/mol
InChI Key: NECXFGBJNUZGBH-RZFZGDDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deanxit is a fixed-dose combination agent provided for non-clinical research applications. Its composition consists of Flupentixol (0.5 mg), a thioxanthene derivative that acts as an antagonist at dopamine D1 and D2 receptors , and Melitracen (10 mg), a tricyclic antidepressant compound that inhibits the reuptake of serotonin and norepinephrine . This combination is designed for short-term usage and is noted for a potential synergistic effect on mood, where the components may exhibit antagonistic effects on adverse reactions . The primary research interest in this compound revolves around its anxiolytic and antidepressant properties . Investigations have explored its potential in models of chronic subjective dizziness, where it was shown to improve dizziness, anxiety, and quality of life scores , as well as in studies concerning depression and anxiety comorbid with chronic somatic diseases, where it demonstrated a rapid onset of action . It is crucial for researchers to note that this compound is not approved for sale or use in several countries, including the United States, Canada, and the United Kingdom . Furthermore, a study conducted among the Lebanese population highlighted that a significant proportion of users met the criteria for a this compound use disorder according to DSM-V criteria, underscoring the importance of handling this compound with strict research protocols and understanding its dependence potential . This product is intended for research purposes only in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H50F3N3OS B1669968 Deanxit CAS No. 76391-77-0

Properties

CAS No.

76391-77-0

Molecular Formula

C44H50F3N3OS

Molecular Weight

725.9 g/mol

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+;

InChI Key

NECXFGBJNUZGBH-RZFZGDDESA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deanxit
flupentixol - melitracen
flupentixol, melitracen drug combination

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism: Melitracen inhibits serotonin/norepinephrine reuptake. Flupentixol antagonizes dopamine D1/D2 receptors, modulating mood and anxiety .
  • Indications : Anxiety, post-stroke depression, chronic dizziness, and off-label uses (e.g., insomnia, somatic pain) .
  • Side Effects : Dry mouth, constipation, tardive dyskinesia, akathisia, and dependency risks .
  • Regulatory Issues : Banned in India and the Philippines; linked to misuse (36% of Lebanese users met DSM-V criteria for substance use disorder) .

Comparison with Similar Compounds

The following table and analysis compare Deanxit with antidepressants, antipsychotics, and non-pharmacological therapies:

Compound Drug Class Efficacy vs. This compound Onset of Action Side Effects Dependency Risk Regulatory Status
Amitriptyline TCA Similar efficacy Slower (2–4 weeks) Anticholinergic effects (e.g., sedation, dry mouth) Low Widely approved
Doxepin TCA Similar efficacy Slower Similar to Amitriptyline Low Approved
Sertraline SSRI Synergistic when combined Slower (4–6 weeks) GI disturbances, sexual dysfunction Low Approved
Zopiclone Non-BZD hypnotic Similar for insomnia Fast Dizziness, metallic taste Moderate Approved
Acupuncture Non-pharmacological Comparable Variable Minimal None N/A

Tricyclic Antidepressants (TCAs): Amitriptyline and Doxepin

  • Efficacy : this compound demonstrated similar efficacy to amitriptyline in treating depression but with a faster onset (days vs. weeks) and fewer anticholinergic side effects (e.g., constipation, dry mouth) . In post-stroke depression, this compound improved neurological recovery faster than amitriptyline, with fewer adverse events .
  • Safety : Amitriptyline and doxepin carry higher risks of sedation and cardiovascular effects, whereas this compound’s flupentixol component increases risks of tardive dyskinesia .
  • Regulatory Status : Unlike this compound, TCAs are widely approved, reflecting better-established safety profiles .

SSRIs: Sertraline

  • Synergy : A randomized trial found that adding this compound to sertraline accelerated symptom relief in the first 2 weeks for chronic disease patients with depression/anxiety. By week 8, both groups had similar efficacy, but this compound’s early advantage suggests utility in bridging SSRI latency .
  • Safety : this compound’s side effect profile (e.g., dry mouth, dizziness) was comparable to placebo in combination therapy .

Zopiclone

  • Insomnia Management : this compound showed 97.73% efficacy in treating insomnia with benzodiazepine (BZD) dependence, matching zopiclone’s efficacy but with fewer side effects (e.g., daytime drowsiness) .
  • Dependency Risk : Both drugs pose dependency risks, but this compound’s long-term use (>1 year in 76.6% of Lebanese users) and over-the-counter availability exacerbate misuse .

Non-Pharmacological Therapies: Acupuncture and Catgut Implantation

  • Patient Preference: Non-pharmacological options are favored for avoiding dependency, especially in regions like China where this compound is widely prescribed despite regulatory restrictions .

Critical Analysis of this compound’s Position in Therapy

Strengths:

  • Rapid Onset : Effective within days, making it suitable for acute anxiety/depression .
  • Combination Mechanism : Synergistic effects of melitracen (mood elevation) and flupentixol (anxiety reduction) .

Weaknesses:

  • Dependency and Misuse : 36% of Lebanese users met criteria for this compound use disorder, driven by overprescription and poor patient education .
  • Regulatory Scrutiny : Banned in multiple countries due to unproven long-term safety and safer alternatives (e.g., SSRIs, SNRIs) .

Clinical Controversies:

  • Off-Label Use : Despite being approved only for anxiety/depression, pharmacists report misuse for insomnia, euphoria, and gastrointestinal disorders .
  • Physician Practices: In Lebanon, 91% of patients with this compound use disorder obtained it via prescriptions, highlighting systemic overprescription .

Preparation Methods

Dehydration of 10-Hydroxy-10-(3-Dimethylaminopropyl)-2-Trifluoromethylthioxanthene

The synthesis begins with the dehydration of 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene using thionyl chloride (SOCl₂) or acetic anhydride ((CH₃CO)₂O) in an organic solvent (e.g., dichloromethane). This step generates 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene.

Key reaction conditions :

  • Temperature: 25–40°C
  • Duration: 4–6 hours
  • Yield: >85%

The choice of dehydrating agent critically influences isomer distribution. Thionyl chloride favors higher Z-type content (up to 48%) compared to acetic anhydride.

Alkylation with N-Hydroxyethyl Piperazine

The intermediate reacts with N-hydroxyethyl piperazine at elevated temperatures (130–170°C) for 24–48 hours to form flupentixol base . Post-reaction purification involves ethyl acetate extraction, washing with saturated sodium bicarbonate, and vacuum distillation.

Optimization parameters :

  • Molar ratio: 1:1.2 (intermediate : N-hydroxyethyl piperazine)
  • Solvent: Toluene or xylene
  • Purity after purification: >92%

Hydrochlorination and Isomer Control

The flupentixol base is dissolved in acetone or ethanol, and hydrogen chloride gas is introduced until pH < 2. Excess HCl ensures complete dihydrochloride formation while suppressing E-type crystallization. The final product is washed with diethyl ether to remove impurities.

Critical factors :

  • HCl : flupentixol molar ratio: 2:1 to 10:1
  • Z-type content: 42–52% (meets pharmacopeial standards)

Synthesis of Melitracen Hydrochloride

Melitracen, a tricyclic antidepressant, is synthesized via a Grignard reaction followed by amine functionalization.

Grignard Reaction with 10,10-Dimethylanthracen-9-One

10,10-Dimethylanthracen-9-one reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) to form a tertiary alcohol intermediate. The reaction proceeds at 0–5°C to avoid side products.

Reaction specifics :

  • Temperature: 0–5°C
  • Duration: 2–4 hours
  • Yield: 78–82%

Amination with Dimethylamine

The alcohol intermediate undergoes nucleophilic substitution with dimethylamine (NH(CH₃)₂) in the presence of a catalytic acid (e.g., H₂SO₄). This step introduces the dimethylaminopropyl side chain.

Process details :

  • Solvent: Ethanol
  • Temperature: 60–70°C
  • Duration: 8–12 hours
  • Purity: >90% after recrystallization

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in isopropanol, yielding melitracen hydrochloride. The product is filtered and dried under vacuum to achieve >99% purity.

Formulation of Deanxit

This compound combines flupentixol dihydrochloride and melitracen hydrochloride in a 1:20 mass ratio. The formulation process involves:

Blending and Granulation

APIs are mixed with excipients (e.g., lactose, microcrystalline cellulose) in a high-shear granulator. A binder solution (e.g., polyvinylpyrrolidone) ensures uniform particle size distribution.

Compression and Coating

Granules are compressed into tablets using a rotary press. A film-coating layer (e.g., hydroxypropyl methylcellulose) is applied to enhance stability and patient compliance.

Quality control parameters :

  • Tablet hardness: 50–100 N
  • Dissolution rate: ≥80% within 30 minutes

Comparative Analysis of Synthesis Methods

Parameter Flupentixol (Patent CN104693173A) Melitracen (Patent CN105418436B)
Key reagent Thionyl chloride Methylmagnesium bromide
Reaction time 24–48 hours 8–12 hours
Isomer control Z-type: 42–52% N/A
Overall yield 68–72% 75–80%
Purity >98% >99%

Industrial Challenges and Solutions

Isomer Separation in Flupentixol

Early methods relied on fractional crystallization to isolate Z-type isomers, reducing yields to <50%. The patented dehydration-hydrochlorination approach eliminates this step, improving yield by 30%.

Scalability of Grignard Reactions

Melitracen synthesis requires stringent temperature control during the Grignard step. Continuous flow reactors have been proposed to enhance safety and scalability.

Q & A

Q. What pharmacovigilance strategies are recommended for detecting rare adverse events (e.g., extrapyramidal symptoms) in this compound users?

  • Answer : Leverage real-world data from pharmacoepidemiological databases (e.g., FAERS, WHO VigiBase). Apply disproportionality analysis (e.g., reporting odds ratios) to identify signal strengths for adverse events. Validate signals via case-control studies nested within large cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanxit
Reactant of Route 2
Deanxit

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.